molecular formula C11H15N3O B1460543 5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene CAS No. 2060034-27-5

5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene

Cat. No.: B1460543
CAS No.: 2060034-27-5
M. Wt: 205.26 g/mol
InChI Key: RKFBTRVPGPRFSI-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Applications

Cycloaddition Reactions

Studies have investigated the behavior of tricyclic compounds in cycloaddition reactions, highlighting their potential in synthesizing novel organic molecules. For instance, Halton and Russell (1992) explored cycloadditions with tricyclo-[5.4.1.0^3,5]dodeca-2,5,7,9,11-pentaene, demonstrating the utility of tricyclic compounds in forming adducts with triazoline diones Halton & Russell, 1992.

Photolysis and Photochemistry

Photolysis studies, such as those by Nakazawa et al. (1986), involve tricyclic compounds to facilitate the formation of complex structures like hydroxyazulenes, highlighting the role of photochemical reactions in expanding the repertoire of synthetic chemistry Nakazawa et al., 1986.

Supramolecular Chemistry

Research by Percec et al. (1993) on the self-assembly of taper-shaped monoesters into tubular supramolecular architectures displays the intricate applications of cyclic and polycyclic compounds in forming ordered structures, potentially useful in materials science Percec et al., 1993.

Antiproliferative Activities

The synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids by Kiss et al. (2019) and their evaluation for antiproliferative activities suggest the medicinal chemistry applications of tricyclic and related compounds in developing therapeutic agents Kiss et al., 2019.

Properties

IUPAC Name

5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-15-6-11-12-5-8-9-3-2-7(13-9)4-10(8)14-11/h5,7,9,13H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFBTRVPGPRFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C2C3CCC(N3)CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Reactant of Route 2
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Reactant of Route 3
Reactant of Route 3
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Reactant of Route 4
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Reactant of Route 5
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Reactant of Route 6
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene

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